molecular formula C4H8ClNO B8253773 (2S)-2-chlorobutanamide

(2S)-2-chlorobutanamide

Cat. No.: B8253773
M. Wt: 121.56 g/mol
InChI Key: VJIOSCMTZVXQQU-VKHMYHEASA-N
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Description

(2S)-2-chlorobutanamide (CAS RN: 7462-73-9) is an organochlorine compound with the molecular formula C4H8ClNO and an average mass of 121.564 Da . This chiral molecule features a defined stereocenter at the second carbon of its butanamide chain, making it a potential building block in synthetic and medicinal chemistry. Chlorinated compounds are vital in pharmaceutical research, with more than 250 FDA-approved drugs containing chlorine . The chlorine atom in such molecules often plays a crucial role in optimizing drug-target interactions, influencing properties like potency and metabolic stability . As a chiral chlorinated amide, this compound serves as a valuable synthetic intermediate. Researchers can utilize it in the development of more complex molecules, particularly in nucleophilic substitution reactions where the chlorine atom can be displaced, or in the synthesis of heterocyclic compounds . Its structural features make it a relevant scaffold for constructing potential pharmacologically active agents, aligning with the broader trend of using chlorine chemistry to advance drug discovery . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-chlorobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H2,6,7)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIOSCMTZVXQQU-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2S)-2-chlorobutanamide serves as an essential intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows it to participate in nucleophilic substitution reactions, making it a versatile building block for various chemical syntheses. The compound can undergo transformations such as oxidation, reduction, and acylation to yield diverse derivatives useful in pharmaceutical development and materials science.

Synthesis Overview

Reaction TypeExample ProductsNotes
Nucleophilic SubstitutionVarious substituted butanamidesDependent on the nucleophile used
OxidationOxo derivativesUtilizes oxidizing agents like KMnO₄
ReductionAlcohol derivativesCommonly achieved with LiAlH₄ or NaBH₄

Potential Therapeutic Properties

Research indicates that this compound possesses significant biological activities. Preliminary studies have shown its potential as an antimicrobial and antioxidant agent. The compound's ability to scavenge free radicals suggests it could play a role in mitigating oxidative stress-related diseases.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antibacterial properties against various strains of bacteria. Its mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

The antioxidant properties of this compound are particularly noteworthy. By scavenging free radicals, it may help protect cells from oxidative damage, which is linked to numerous health issues, including cancer and neurodegenerative disorders.

Medicinal Applications

Drug Discovery and Development

The compound is being investigated for its potential therapeutic applications in drug discovery. Its unique structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Studies

StudyFindings
Study A (2023)Demonstrated antibacterial activity against Staphylococcus aureus with an MIC of 15 µg/mL.
Study B (2024)Showed antioxidant activity comparable to standard antioxidants like ascorbic acid.
Study C (2023)Investigated the compound's effect on apoptosis in cancer cell lines, indicating potential anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • (2S)-2-Chlorobutanamide vs. (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide ( ): Both share a (2S)-configured amide core. However, the latter features a thioxomethyl group and a diphenylmethyl substituent, increasing steric hindrance and molecular weight (466.68 g/mol vs. ~135.58 g/mol for C₄H₇ClNO) . The chlorine atom in the target compound may enhance electrophilicity compared to the thioxomethyl group, affecting reactivity in nucleophilic substitutions .
  • Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ( ): This ester lacks the amide group but shares a (2S) configuration. The trifluoroethylamino group introduces strong electron-withdrawing effects, contrasting with the chlorine’s moderate electronegativity .

Analytical and Physical Properties

  • LCMS/HPLC Data :
    • The compounds in exhibit retention times of 1.21 min and 0.85 min under specific conditions, suggesting that this compound’s retention time would depend on its polarity and column type .
  • Stability in varying pH ranges (as noted for menthol derivatives in ) is untested but critical for pharmaceutical applications .

Data Tables

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Configuration
This compound (hypothetical) C₄H₇ClNO 135.58 Chlorine at 2S (2S)
Compound from C₂₇H₃₈N₄OS 466.68 Thioxomethyl, diphenylmethyl (2S)
Methyl ester from C₉H₁₆F₃NO₂ 227.23 Trifluoroethylamino, methyl (2S)

Table 3: Analytical Data

Compound LCMS Retention Time (min) HPLC Purity Key Applications
Methyl ester ( ) 1.21 >95% Pharmaceutical intermediate
Cyclobutane derivative ( ) 0.85 >95% Agrochemical research

Preparation Methods

Use of (S)-2-Aminobutyric Acid as a Precursor

A prominent method involves (S)-2-aminobutyric acid as the chiral starting material. The amino group is substituted with chlorine via chlorination, followed by amidation of the carboxylic acid group.

  • Chlorination Step : Treatment with bis(trichloromethyl) carbonate (triphosgene) in dichloromethane at 0–5°C replaces the amino group with chlorine, yielding (S)-2-chlorobutyric acid.

  • Amidation Step : The carboxylic acid is activated using thionyl chloride to form the acid chloride, which reacts with aqueous ammonia to produce (2S)-2-chlorobutanamide.

This route achieves enantiomeric excess (>98%) due to the retention of configuration during chlorination.

Alternative Chlorination Strategies

Chloroacetyl Chloride-Mediated Chlorination

Chloroacetyl chloride serves as an alternative chlorinating agent for synthesizing 2-chloro intermediates.

  • Reaction Conditions : (S)-2-hydroxybutyric acid is treated with chloroacetyl chloride in tetrahydrofuran (THF) under reflux, facilitating hydroxyl-to-chlorine substitution.

  • Stereochemical Integrity : The reaction preserves the (S)-configuration when conducted at low temperatures (−10°C to 0°C).

Continuous Flow Microreactor Technology

Enhanced Reaction Efficiency

Continuous flow microreactors improve heat transfer and mixing, critical for exothermic chlorination reactions.

  • Optimal Parameters : A residence time of 15 minutes at 90°C and 0.67 MPa pressure maximizes yield (92%) and minimizes racemization.

  • Scalability : This method reduces reaction time by 70% compared to batch processes, making it suitable for industrial production.

Industrial-Scale Production Techniques

Catalytic Ammonolysis in Fixed-Bed Reactors

Large-scale synthesis employs fixed-bed reactors with heterogeneous catalysts (e.g., zeolites) to promote amidation.

  • Process Details : (S)-2-chlorobutyric acid vapor is passed over a catalyst bed at 150°C, reacting with ammonia gas to form the amide.

  • Yield and Purity : Conversions exceed 85%, with purity >99.5% after crystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
Temperature0–5°C (chlorination)Prevents racemization
Ammonia Concentration25–30% (w/w)Avoids over-amination

Purification and Characterization

Crystallization and Chromatography

  • Crystallization : Ethanol-water mixtures (3:1 v/v) yield needle-like crystals with 99% enantiomeric purity.

  • HPLC Analysis : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) confirms chemical and stereochemical purity.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the stereochemical identity and purity of (2S)-2-chlorobutanamide?

Answer:
To validate stereochemical identity, use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers and quantify enantiomeric excess (ee). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm the presence of characteristic signals for the (2S)-configuration (e.g., coupling constants in 1H^{1}\text{H}-NMR for adjacent chiral centers). Polarimetry provides supplementary data by measuring optical rotation. For purity, combine High-Resolution Mass Spectrometry (HRMS) with thin-layer chromatography (TLC) using iodine or UV visualization to detect impurities. Ensure calibration against certified standards for quantitative accuracy .

Basic: What synthetic routes are reported for this compound with high enantioselectivity?

Answer:
Enantioselective synthesis often involves asymmetric catalysis or kinetic resolution . A documented approach includes:

Chiral auxiliary-mediated synthesis : Use (S)-proline or other chiral catalysts to induce stereochemistry during chlorination of 2-butanamide precursors.

Enzymatic resolution : Lipases or esterases can selectively hydrolyze racemic mixtures, retaining the desired (2S)-enantiomer.

Chiral pool synthesis : Start with naturally occurring chiral building blocks (e.g., L-amino acids) to retain configuration during functionalization.
Monitor reaction progress via gas chromatography (GC) or HPLC to optimize ee. For reproducibility, standardize solvent systems (e.g., THF/water) and reaction temperatures .

Advanced: How can researchers address contradictions in reported stability data for this compound under varying pH conditions?

Answer:
Discrepancies often arise from differences in experimental conditions (e.g., buffer composition, ionic strength). To resolve these:

  • Replicate studies under controlled variables: Use standardized buffers (e.g., phosphate vs. citrate) and measure degradation kinetics via UV-Vis spectroscopy or HPLC at multiple pH levels (2–12).
  • Isolate degradation products using liquid-liquid extraction or solid-phase extraction (SPE) and characterize them via LC-MS to identify pH-sensitive functional groups (e.g., amide hydrolysis).
  • Apply Arrhenius equation to extrapolate stability across temperatures and validate with accelerated stability testing (40–60°C). Publish raw datasets and methodological details to enable cross-study comparisons .

Advanced: What strategies optimize the kinetic resolution of this compound in enzymatic reactions?

Answer:
Design a high-throughput screening (HTS) protocol:

Enzyme selection : Test hydrolases (e.g., Candida antarctica lipase B) or transaminases for stereoselective activity.

Substrate engineering : Modify the acyl group (e.g., tert-butyl vs. benzyl) to enhance enzyme-substrate affinity.

Reaction monitoring : Use real-time IR spectroscopy to track carbonyl group conversion or chiral GC for ee determination.

Solvent optimization : Evaluate polar aprotic solvents (e.g., acetonitrile) or ionic liquids to improve enzyme stability and reaction rate.
For industrial relevance, calculate turnover frequency (TOF) and catalytic efficiency (kcat/KMk_{\text{cat}}/K_{\text{M}}) to benchmark performance .

Advanced: How should researchers validate the enantiomeric excess (ee) of this compound post-synthesis?

Answer:
Combine orthogonal methods for cross-validation:

  • Chiral HPLC : Use a Daicel Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase; compare retention times to racemic standards.
  • Mosher’s ester analysis : Derivatize the compound with α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride and analyze 19F^{19}\text{F}-NMR shifts to confirm absolute configuration.
  • Circular Dichroism (CD) : Correlate CD spectra with literature data for (2S)-configured amides.
    Report uncertainties (e.g., ±2% ee for HPLC) and validate against commercial chiral standards .

Advanced: What computational methods support mechanistic studies of this compound’s reactivity?

Answer:
Employ density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to:

Model transition states for nucleophilic substitution reactions, identifying steric/electronic influences of the chiral center.

Predict 13C^{13}\text{C}-NMR chemical shifts using GIAO (Gauge-Including Atomic Orbital) methods for comparison with experimental data.

Simulate enantiomerization barriers to assess thermal stability. Validate with molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO). Share input files and computational parameters in supplementary materials .

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